Mkk7-cov-3

Description

Overview of the Mitogen-Activated Protein Kinase (MAPK) Signaling Cascade

The MAPK pathways in mammals include several distinct branches, such as the ERK1/2, p38, ERK5, and JNK cascades. nih.gov Each branch is generally activated by specific stimuli and mediates distinct cellular outcomes.

The JNK pathway is primarily activated by environmental stress and pro-inflammatory cytokines. pnas.orgresearchgate.net The core of the JNK signaling module comprises a cascade where MAP3Ks phosphorylate and activate MAP2Ks, which in turn phosphorylate and activate MAPKs. nih.gov In the JNK pathway, the relevant MAP2Ks are MKK4 and MKK7, which are activated by various upstream MAP3Ks, including MEKK1, MEKK2, MEKK4, ASK1, TAK1, and MLK family members. nih.govnih.govresearchgate.netcuhk.edu.cn MKK4 and MKK7 then dually phosphorylate and activate the JNK proteins, which consist of three isoforms: JNK1, JNK2, and JNK3. nih.govresearchgate.net JNK1 and JNK2 are widely expressed, while JNK3 expression is primarily restricted to the brain, heart, and testis. portlandpress.comresearchgate.net Scaffold proteins, such as the JNK-interacting proteins (JIP1, JIP2, JIP3), play a crucial role in assembling these kinase modules, enhancing the efficiency and specificity of signal transduction and preventing crosstalk with other MAPK pathways. nih.govnih.govplos.orgmdpi.comuniprot.org

While both MKK4 and MKK7 activate JNK, they exhibit some differences in their activation by upstream signals and their substrate phosphorylation preferences. MKK7 is considered particularly essential for regulating JNK activity and is primarily activated in response to cytokines, whereas MKK4 is more responsive to extracellular stresses like osmotic shock and UV radiation. nih.govplos.org Crucially, MKK7 exclusively phosphorylates JNK isoforms, while MKK4 can also phosphorylate p38 MAPK, highlighting MKK7's more specific role in the JNK pathway. pnas.orgacs.orgsci-hub.se MKK4 and MKK7 typically act synergistically to achieve full JNK activation through dual phosphorylation of threonine and tyrosine residues within the T-P-Y motif in the JNK activation loop. nih.govmdpi.com MKK7 tends to preferentially phosphorylate the threonine residue on JNK, while MKK4 favors the tyrosine residue. mdpi.comwikipedia.org

The human MAP2K7 gene encodes for MKK7, and alternative splicing results in the generation of multiple isoforms with variations primarily at the N- and C-termini. nih.govwikipedia.orgnih.gov To date, several human isoforms (four variants), mouse isoforms (six variants), and rat isoforms (two variants) have been identified, with molecular masses ranging from 38 to 52 kDa. nih.govwikipedia.orgnih.gov The functional significance of each isoform is still under investigation, though some studies suggest differences in basal activity and JNK binding affinity among them. wikipedia.org

Structurally, MKK7 consists of three main domains: the D (docking) domain, the Kinase domain, and the DVD (domain for versatile docking) domain. nih.govwikipedia.orgnih.gov The D domain, located in the N-terminus, contains motifs essential for binding to JNK substrates. nih.govnih.govpnas.org This interaction is crucial for the binding affinity and activity of the MKK7-JNK complex. nih.gov The Kinase domain contains the catalytic site with a characteristic S-X-A-K-T motif that is phosphorylated by upstream MAP3Ks, leading to MKK7 activation. nih.govnih.gov The DVD domain, located at the C-terminus, plays an important role in the docking of upstream MAP3Ks, such as MLKs, ASKs, TAKs, and LZK. nih.govuniprot.orgnih.gov MKK7 is unique among human MKKs in possessing three putative docking sites (D1, D2, and D3) within its regulatory domain, and studies have shown that MKK7 can simultaneously bind multiple JNK molecules. pnas.org

MKK7 as a Specific Regulator of the JNK Pathway

Emergence of Selective MKK7 Inhibitors as Research Tools

Given the critical role of MKK7 in the JNK pathway and its implications in various diseases, selective inhibitors have become valuable tools for dissecting the specific functions of MKK7-dependent signaling.

Historically, the development of selective MKK7 inhibitors has been challenging due to the high structural homology among MAP2Ks, particularly at the ATP-binding site, a common target for kinase inhibitors. nih.govresearchgate.net Achieving adequate selectivity across the kinome has been a significant hurdle. Early research efforts identified compounds like 5Z-7-oxozeaenol (5Z7O) as irreversible inhibitors that could bind covalently to a non-conserved cysteine residue (Cys218) in MKK7, offering a potential avenue for achieving selectivity not found in other MAP2Ks. nih.govresearchgate.net This distinct binding mode at Cys218 was later found to be important for the auto-inhibitory form of MKK7. nih.gov The identification of this residue provided a strategic target for developing selective covalent inhibitors. nih.govresearchgate.net

Mkk7-cov-3 has emerged as a potent and selective covalent inhibitor of MKK7. molnova.comdcchemicals.com It was identified through systematic efforts to target the non-conserved cysteine residue (Cys218) in MKK7 using covalent docking strategies, followed by hit optimization and validation. nih.govresearchgate.net

Research findings demonstrate that this compound is a potent inhibitor of MKK7 with an in vitro IC50 of 5 nM. molnova.comdcchemicals.com A key characteristic of this compound is its remarkable selectivity. It displays over 1,000-fold selectivity over MKK4, with an IC50 of 7.81 µM for MKK4. molnova.comdcchemicals.com Furthermore, screening against a panel of 76 kinases showed that this compound exhibits high selectivity across the kinome, with minimal inhibition (less than 75% at 1 µM) of most other kinases, with only a few exceptions including Aurora kinase B, LRRK2, MKK4, and FLT3. molnova.comdcchemicals.com

In cellular assays, this compound effectively reduces the levels of phosphorylated JNK (p-JNK). In Beas2B cells, this compound showed an EC50 of 1.3 µM for the reduction of p-JNK in In-Cell Western assays, while having no significant effect on p-ERK levels at concentrations up to 10 µM. molnova.comdcchemicals.com This further underscores its selectivity for the MKK7-JNK axis over the ERK pathway.

Detailed research findings on this compound, including its chemical information, are summarized below:

| Property | Value | Source |

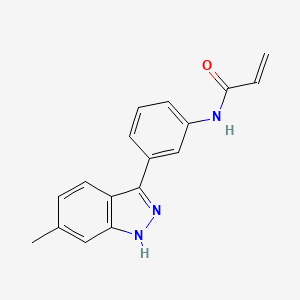

| Chemical Name | N-(3-(6-methyl-1H-indazol-3-yl)phenyl)acrylamide | molnova.com |

| Molecular Formula | C17H15N3O | molnova.com |

| Formula Weight | 277.327 | molnova.com |

| In vitro IC50 (MKK7) | 5 nM | molnova.comdcchemicals.com |

| In vitro IC50 (MKK4) | 7.81 µM | molnova.comdcchemicals.com |

| Selectivity over MKK4 | >1,000-fold | molnova.comdcchemicals.com |

| Cellular EC50 (p-JNK reduction in Beas2B cells) | 1.3 µM | molnova.comdcchemicals.com |

This compound's ability to inhibit MKK7 covalently and its high selectivity make it a valuable chemical probe for investigating the specific roles of MKK7 in various biological processes and diseases where the JNK pathway is implicated. nih.govresearchgate.net Studies using this compound have contributed to understanding the MKK7-dependent signaling in contexts such as the response of primary mouse B cells to lipopolysaccharide stimulation, where it was shown to inhibit the CD86+ response. molnova.comdcchemicals.com

Structure

3D Structure

Properties

Molecular Formula |

C17H15N3O |

|---|---|

Molecular Weight |

277.32 g/mol |

IUPAC Name |

N-[3-(6-methyl-1H-indazol-3-yl)phenyl]prop-2-enamide |

InChI |

InChI=1S/C17H15N3O/c1-3-16(21)18-13-6-4-5-12(10-13)17-14-8-7-11(2)9-15(14)19-20-17/h3-10H,1H2,2H3,(H,18,21)(H,19,20) |

InChI Key |

YCMAZDUWLKXRRU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NN2)C3=CC(=CC=C3)NC(=O)C=C |

Origin of Product |

United States |

Molecular Mechanism of Action of Mkk7 Cov 3

Covalent Inhibition of MKK7

Mkk7-cov-3 functions as a covalent inhibitor of MKK7. dcchemicals.commolnova.commolnova.com This class of inhibitors forms a stable chemical bond with a specific residue on the target protein, typically resulting in irreversible or long-lasting inhibition of its function. cas.org

Irreversible Binding to MKK7 (e.g., Cys218)

Research indicates that this compound acts as a cysteine-targeting covalent inhibitor of MKK7. acs.org Covalent inhibitors frequently target nucleophilic amino acid residues, such as cysteine, located within or near the active site of the target protein. nih.gov Studies on related covalent MKK7 inhibitors, including a pyrazolopyrimidine compound structurally similar to ibrutinib (B1684441) and another compound designated 4a, have shown covalent binding to Cys218 of MKK7. acs.orgnih.govfrontiersin.org This suggests that this compound likely forms an irreversible covalent bond with the Cys218 residue in the MKK7 protein, thereby inactivating the kinase.

Distinction from Non-Covalent Inhibitors

Covalent inhibitors like this compound differ fundamentally from non-covalent inhibitors in their binding mechanism. Non-covalent inhibitors bind to their targets through reversible interactions such as hydrogen bonds, ionic bonds, and hydrophobic forces. nih.govhematologyandoncology.netnih.gov This reversible binding means that the inhibitor can associate and dissociate from the target. In contrast, covalent inhibitors form a stable, often irreversible, chemical bond with the target protein, leading to a more prolonged duration of inhibition. cas.org This irreversible modification can offer advantages in terms of sustained target engagement and potentially enhanced potency compared to reversible binding. cas.org

Specificity Profile of this compound

A crucial aspect of any kinase inhibitor is its selectivity profile, minimizing off-target effects. This compound demonstrates a notable degree of specificity for MKK7. dcchemicals.commolnova.commolnova.com

High Selectivity Against MKK4 and Other Kinases (e.g., Aurora kinase B, LRRK2, FLT3)

This compound exhibits high selectivity against MKK4, a related MAP2K that also activates the JNK pathway. dcchemicals.commolnova.commolnova.comoup.com Specifically, this compound shows greater than 1000-fold selectivity over MKK4, with an in vitro IC50 of 5 nM for MKK7 and 7.81 uM for MKK4. dcchemicals.commolnova.commolnova.com This high selectivity for MKK7 over MKK4 is significant because MKK7 is considered essential for JNK activation by pro-inflammatory cytokines, while MKK4 can also cross-talk with the p38 pathway. acs.orgnih.govnih.gov Furthermore, this compound demonstrates remarkable selectivity against a panel of other kinases. dcchemicals.commolnova.commolnova.com At a concentration of 1 uM, it inhibits very few kinases by more than 75%. dcchemicals.commolnova.commolnova.com Kinases showing limited inhibition by this compound at this concentration include Aurora kinase B, LRRK2, MKK4, and FLT3. dcchemicals.commolnova.commolnova.com While LRRK2 has been shown to bind to MKK7, this compound maintains selectivity against LRRK2. nih.govnih.gov

Here is a summary of the in vitro potency and selectivity data:

| Kinase | In Vitro IC50 (nM) | Selectivity vs MKK7 |

| MKK7 | 5 | - |

| MKK4 | 7810 | >1000-fold |

Kinome Panel Analysis

The selectivity profile of this compound has been further evaluated through kinome panel analysis. dcchemicals.commolnova.commolnova.com In a kinome panel of 76 kinases, this compound displayed remarkable selectivity. dcchemicals.commolnova.commolnova.com At a concentration of 1 uM, only a small number of kinases were inhibited by more than 75%. dcchemicals.commolnova.commolnova.com The kinases noted to have minimal inhibition at this concentration include Aurora kinase B, LRRK2, MKK4, and FLT3. dcchemicals.commolnova.commolnova.com This broad assessment across a diverse set of kinases underscores the specificity of this compound for its intended target, MKK7.

Impact on JNK Signaling Cascade

MKK7 is a key upstream activator of the c-Jun NH2-terminal kinase (JNK) signaling cascade. nih.govresearchgate.netresearchgate.netoup.com The JNK pathway is involved in various cellular processes, including stress responses, inflammation, and apoptosis. nih.govnih.govresearchgate.net MKK4 and MKK7 are the direct activators of JNKs. nih.govoup.com MKK7 specifically phosphorylates JNK, while MKK4 can also activate the p38 pathway. acs.orgnih.gov

Inhibition of MKK7 by this compound leads to a reduction in the phosphorylation of JNK (p-JNK). dcchemicals.commolnova.commolnova.com In in-cell Western (ICW) assays conducted in Beas2B cells, this compound demonstrated an EC50 of 1.3 uM for the reduction of p-JNK levels. dcchemicals.commolnova.commolnova.com Notably, at a concentration of 10 uM, this compound showed no effect on p-ERK levels, indicating specificity within the MAPK family. dcchemicals.commolnova.commolnova.com The compound also inhibited the CD86+ response in primary mouse B cells stimulated with LPS, with 60% inhibition observed at 10 μM after a 2-hour pre-incubation. dcchemicals.commolnova.commolnova.commedchemexpress.com This suggests that this compound's inhibition of MKK7 impacts downstream cellular responses mediated by the JNK pathway, such as B cell activation. medchemexpress.com

Here is a summary of the cellular activity data:

| Assay | Cell Line | Endpoint | EC50 (uM) |

| ICW | Beas2B | Reduction of p-JNK | 1.3 |

| Primary mouse B cell activation (LPS-induced) | Primary B cells | Inhibition of CD86+ response | ~4.98 (from MKK7-COV-9, similar compound) medchemexpress.com; 60% inhibition at 10 uM dcchemicals.commolnova.commolnova.com |

Reduction of Phosphorylated JNK (p-JNK) Levels in Cellular Assays

Research indicates that this compound effectively reduces the levels of phosphorylated JNK (p-JNK) in cellular assays. dcchemicals.commolnova.com This reduction is a direct consequence of this compound's inhibitory action on MKK7, the enzyme responsible for phosphorylating JNK. acs.orgnih.gov

Studies using cellular assay systems, such as in-cell Western (ICW) assays in Beas2B cell lines, have demonstrated the potency of this compound in decreasing p-JNK levels. dcchemicals.commolnova.com For instance, this compound has shown an EC50 of 1.3 µM for the reduction of p-JNK in ICW assays. dcchemicals.commolnova.com Furthermore, studies involving U2OS cells treated with MKK7 inhibitors, including derivatives related to this compound, have shown significant decreases in p-JNK levels, ranging from 65% to 80% compared to untreated controls. acs.orgnih.gov These findings underscore this compound's ability to inhibit MKK7 activity and consequently lower the phosphorylation status of JNK.

The reduction in p-JNK levels can be quantified through various methods, including Western blot analysis and in-cell Western assays. acs.orgnih.gov These techniques allow for the direct measurement of the phosphorylated form of JNK, providing a clear indicator of MKK7 activity and the impact of this compound treatment.

Here is a representative table illustrating the effect of this compound on p-JNK levels in a cellular assay:

| Cell Line | Assay Type | This compound Concentration | Effect on p-JNK Levels (% Reduction) | EC50 (µM) | Source |

| Beas2B | ICW | Not specified | Not specified | 1.3 | dcchemicals.commolnova.com |

| U2OS | ICW | 10 µM (related compounds) | 65-80 | Not specified | acs.orgnih.gov |

Note: The data for U2OS cells is based on studies using related MKK7 inhibitors, including derivatives of a compound structurally similar to this compound. acs.orgnih.gov

Absence of Effect on p-ERK Levels

A key aspect of this compound's selectivity is its observed lack of significant effect on the phosphorylation levels of ERK (extracellular signal-regulated kinase). dcchemicals.commolnova.com Unlike JNK, which is primarily activated by MKK4 and MKK7, the ERK pathway is primarily activated by MKK1 and MKK2. nih.govnih.gov

Studies have specifically examined the impact of this compound on p-ERK levels to assess its selectivity profile. At concentrations up to 10 µM, this compound has been shown to have no effect on p-ERK levels in cellular assays. dcchemicals.commolnova.com This demonstrates a notable selectivity for the JNK pathway over the ERK pathway, which is crucial for minimizing off-target effects and understanding the specific signaling cascades modulated by this compound.

The distinct effects on p-JNK and p-ERK highlight this compound as a selective inhibitor targeting the JNK signaling cascade upstream at the level of MKK7, without significantly impacting the parallel ERK pathway.

Here is a table summarizing the observed effect of this compound on p-ERK levels:

| Cell Line | This compound Concentration | Effect on p-ERK Levels | Source |

| Beas2B | 10 µM | No effect | dcchemicals.commolnova.com |

Downstream Effects on c-Jun Phosphorylation

The JNK signaling pathway culminates in the phosphorylation of various downstream targets, including the transcription factor c-Jun. mdpi.commdpi.com Phosphorylation of c-Jun by activated JNK is a critical step in regulating gene expression involved in processes such as cell proliferation, apoptosis, and inflammation. mdpi.commdpi.com

As this compound inhibits MKK7 and subsequently reduces p-JNK levels, it is expected to have downstream effects on c-Jun phosphorylation. While direct data specifically detailing this compound's effect on c-Jun phosphorylation was not explicitly found in the provided search results, the established cascade of the JNK pathway dictates that a reduction in active JNK (p-JNK) would lead to decreased phosphorylation of its substrates, including c-Jun. mdpi.comnih.gov

Studies investigating MKK7 and JNK activity often use c-Jun as a substrate to measure the functional output of the pathway. nih.gov In vitro kinase assays demonstrate that while MKK7 itself does not phosphorylate c-Jun, activated JNK does. nih.gov Therefore, the inhibition of MKK7 by this compound, leading to reduced JNK activation, would consequently result in diminished c-Jun phosphorylation.

The impact of this compound on c-Jun phosphorylation is an indirect but significant consequence of its primary action on MKK7 and the subsequent reduction in p-JNK. This downstream effect underscores the potential of this compound to modulate transcriptional responses regulated by the JNK/c-Jun axis.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not Available* |

| JNK | See JNK1, JNK2, JNK3 |

| JNK1 | 71237511 nih.gov |

| JNK2 | Not Available |

| JNK3 | Not Available |

| ERK | See ERK1, ERK2 |

| ERK1 | Not Available |

| ERK2 | 11493598 citeab.comguidetopharmacology.org |

| c-Jun | See JUN gene/protein |

| JUN gene/protein | 3725 (NCBI Gene ID) genecards.org |

| MKK7 | Not Available |

| MKK4 | Not Available |

This compound is recognized as a potent, selective, and covalent inhibitor targeting Mitogen-Activated Protein Kinase Kinase 7 (MKK7). dcchemicals.commolnova.com Its primary mode of action involves interfering with the JNK (c-Jun N-terminal kinase) signaling pathway, a crucial cellular cascade responsive to diverse stimuli, including stress and inflammation. acs.orgmdpi.com MKK7 serves as a key upstream activator of JNK, facilitating its phosphorylation on specific threonine and tyrosine residues within its activation loop. mdpi.comoup.comnih.gov The inhibitory activity of this compound directly impacts this phosphorylation event, leading to downstream consequences within the JNK signaling network.

Reduction of Phosphorylated JNK (p-JNK) Levels in Cellular Assays

Studies indicate that this compound is effective in reducing the levels of phosphorylated JNK (p-JNK) in cellular assay systems. dcchemicals.commolnova.com This reduction is a direct result of this compound's inhibitory effect on MKK7, the enzyme responsible for JNK phosphorylation. acs.orgnih.gov

Cellular assays, such as in-cell Western (ICW) assays conducted in Beas2B cell lines, have demonstrated the potency of this compound in decreasing p-JNK levels. dcchemicals.commolnova.com this compound has shown an EC50 of 1.3 µM for the reduction of p-JNK in ICW assays. dcchemicals.commolnova.com Furthermore, research utilizing U2OS cells treated with MKK7 inhibitors, including compounds structurally related to this compound, has reported substantial decreases in p-JNK levels, ranging from 65% to 80% when compared to untreated control cells. acs.orgnih.gov These findings collectively highlight this compound's capacity to inhibit MKK7 activity and consequently lower the phosphorylation status of JNK.

The decrease in p-JNK levels can be quantitatively assessed through various methodologies, including Western blot analysis and in-cell Western assays. acs.orgnih.gov These techniques enable the direct measurement of the phosphorylated form of JNK, serving as a clear indicator of MKK7 activity and the impact of this compound treatment.

The following table presents representative data illustrating the effect of this compound on p-JNK levels in a cellular assay:

| Cell Line | Assay Type | This compound Concentration | Effect on p-JNK Levels (% Reduction) | EC50 (µM) | Source |

| Beas2B | ICW | Not specified | Not specified | 1.3 | dcchemicals.commolnova.com |

| U2OS | ICW | 10 µM (related compounds) | 65-80 | Not specified | acs.orgnih.gov |

Note: The data for U2OS cells is based on studies using related MKK7 inhibitors, including derivatives of a compound structurally similar to this compound. acs.orgnih.gov

Absence of Effect on p-ERK Levels

A significant characteristic of this compound's selectivity profile is the observed lack of a notable effect on the phosphorylation levels of ERK (extracellular signal-regulated kinase). dcchemicals.commolnova.com In contrast to JNK, which is primarily activated by MKK4 and MKK7, the ERK signaling pathway is predominantly activated by MKK1 and MKK2. nih.govnih.gov

Studies have specifically investigated the impact of this compound on p-ERK levels to ascertain its selectivity. At concentrations up to 10 µM, this compound has demonstrated no effect on p-ERK levels in cellular assays. dcchemicals.commolnova.com This observation indicates a discernible selectivity for the JNK pathway over the ERK pathway, which is important for understanding the specific signaling cascades targeted by this compound and minimizing potential off-target effects.

The differential effects observed on p-JNK and p-ERK underscore this compound's selective inhibitory action, primarily targeting the JNK signaling cascade at the level of MKK7 without significantly affecting the parallel ERK pathway.

The table below summarizes the reported effect of this compound on p-ERK levels:

| Cell Line | This compound Concentration | Effect on p-ERK Levels | Source |

| Beas2B | 10 µM | No effect | dcchemicals.commolnova.com |

Downstream Effects on c-Jun Phosphorylation

The JNK signaling pathway culminates in the phosphorylation of various downstream substrates, including the transcription factor c-Jun. mdpi.commdpi.com Phosphorylation of c-Jun by activated JNK is a crucial step in the regulation of gene expression involved in diverse cellular processes, such as cell proliferation, apoptosis, and inflammatory responses. mdpi.commdpi.com

Given that this compound inhibits MKK7 and subsequently leads to reduced p-JNK levels, it is anticipated to exert downstream effects on c-Jun phosphorylation. While direct experimental data specifically detailing this compound's impact on c-Jun phosphorylation was not explicitly found in the provided search results, the well-established cascade of the JNK pathway indicates that a reduction in active JNK (p-JNK) would lead to decreased phosphorylation of its downstream substrates, including c-Jun. mdpi.comnih.gov

Studies investigating the activity of MKK7 and JNK frequently utilize c-Jun as a substrate to measure the functional output of the pathway. nih.gov In vitro kinase assays have shown that although MKK7 itself does not phosphorylate c-Jun, activated JNK does. nih.gov Therefore, the inhibition of MKK7 by this compound, resulting in diminished JNK activation, would consequently lead to a reduction in c-Jun phosphorylation.

The effect of this compound on c-Jun phosphorylation is an indirect yet significant consequence of its primary action on MKK7 and the resulting decrease in p-JNK. This downstream effect highlights the potential of this compound to modulate transcriptional responses mediated by the JNK/c-Jun signaling axis.

Synthetic Methodologies and Chemical Derivatization of Mkk7 Cov 3 Analogues

Original Identification and Rational Design Strategies

The identification of initial MKK7 inhibitors has often relied on rational design strategies informed by structural understanding of the kinase or by leveraging existing kinase inhibitor scaffolds. For instance, some MKK7 inhibitors have been rationally designed based on structural considerations derived from inhibitors of other kinases, such as EGFR, due to similarities in their ATP-binding pockets. sci-hub.sefrontiersin.orgresearchgate.net This approach involves analyzing the binding site characteristics of MKK7, including key residues and available pockets, to design molecules predicted to interact favorably and inhibit kinase activity. sci-hub.sefrontiersin.orgresearchgate.netchemrxiv.orgresearchgate.net

An example of this is the development of pyrazolopyrimidine-based covalent inhibitors, which leveraged the known activity of this scaffold against kinases like EGFR and BTK. sci-hub.seresearchgate.netresearchgate.net Structural alignment of EGFR inhibitors in complex with EGFR and MKK7 revealed similarities in the binding sites, guiding the design of pyrazolopyrimidine derivatives as potential MKK7 ligands. sci-hub.se Specifically, a 4-aminopyrazolopyrimidine EGFR inhibitor with moderate potency on MKK7 served as a starting point, providing an alkyne handle suitable for further derivatization via click chemistry. sci-hub.se

Another strategy has involved the identification of covalent inhibitors that target a specific cysteine residue (Cys218) located near the ATP-binding site of MKK7. sci-hub.sefrontiersin.orgresearchgate.netnih.gov Rational design in this context focuses on incorporating an electrophilic warhead into the inhibitor scaffold positioned to react with Cys218, thereby forming a stable covalent bond and achieving irreversible inhibition. sci-hub.seresearchgate.netnih.gov

Furthermore, high-throughput screening approaches have been employed to identify initial hits that inhibit MKK7 or disrupt its interactions with binding partners. oncotarget.com Subsequent rational design is then applied to optimize these initial hits based on preliminary structure-activity relationships and predicted binding modes. oncotarget.com

High-Throughput Synthesis Approaches

Exploring the vast chemical space around a lead structure to identify optimal analogues can be a labor-intensive process using traditional synthetic methods. High-throughput synthesis approaches have become crucial in accelerating this process, enabling the rapid generation and evaluation of large compound libraries.

Nanomole-Scale Synthesis for Late-Stage Functionalization (LSF)

Nanomole-scale synthesis coupled with Late-Stage Functionalization (LSF) has proven to be an efficient and economical strategy for the rapid generation of diverse compound libraries for biological screening. nih.govweizmann.ac.ilproteopedia.orgrcsb.orgnih.govacs.org This approach allows for the introduction of chemical diversity late in the synthetic route, minimizing the need to synthesize numerous complex intermediates. nih.govacs.org

In the context of MKK7 inhibitor discovery, nanomole-scale synthesis has been used to generate large libraries of analogues from parental precursors. nih.govweizmann.ac.ilproteopedia.orgrcsb.orgnih.govacs.org This scale of synthesis is amenable to miniaturization in plate format, facilitating automated high-throughput procedures. nih.gov A key advantage is that the crude reaction mixtures from nanomole-scale synthesis can often be used directly in high-throughput biological assays without extensive purification, significantly shortening the design-make-test-analyze cycle. nih.govweizmann.ac.ilproteopedia.orgrcsb.orgnih.govacs.org This has enabled the rapid screening of hundreds of compounds to identify potent MKK7 inhibitors. nih.govweizmann.ac.ilproteopedia.orgrcsb.orgnih.govacs.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Derivatization

Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent click chemistry reaction, is particularly well-suited for LSF and high-throughput synthesis due to its high efficiency, regioselectivity, and tolerance to a wide range of functional groups and reaction conditions. nih.govweizmann.ac.ilproteopedia.orgrcsb.orgnih.govacs.orgresearchgate.net

CuAAC has been extensively utilized in the derivatization of MKK7 inhibitors, particularly those containing a terminal alkyne handle. sci-hub.senih.govweizmann.ac.ilproteopedia.orgrcsb.orgnih.govacs.orgresearchgate.net By reacting alkyne-substituted MKK7 inhibitor scaffolds with diverse collections of commercially available azides, large libraries of triazole-containing analogues can be rapidly generated. acs.org This click reaction allows for the diversification of the molecule at a specific point, often a position designed to protrude into a binding pocket or provide a handle for attaching linkers or other functional groups. acs.org The resulting triazole ring is a stable and rigid five-membered ring that can influence the molecule's properties and interactions within the binding site. acs.org

Studies have demonstrated the successful application of CuAAC at the nanomole scale for the LSF of covalent kinase inhibitors, including those targeting MKK7. nih.govweizmann.ac.ilproteopedia.orgrcsb.orgnih.govacs.org This has allowed for the creation of extensive triazole libraries that were subsequently screened using high-throughput cellular assays to identify analogues with improved potency and selectivity. nih.govweizmann.ac.ilproteopedia.orgrcsb.orgnih.govacs.orgacs.org

Generation and Optimization of MKK7-COV-3 Analogues

This compound, a potent and selective covalent inhibitor of MKK7, has served as a starting point for the generation and optimization of analogue series aimed at improving its properties. nih.govmolnova.com This process involves systematic structural modifications and evaluation of their impact on biological activity.

Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) studies are fundamental to the optimization of lead compounds like this compound. By synthesizing and testing a series of analogues with systematic structural variations, researchers can understand how different parts of the molecule contribute to its binding affinity, potency, and selectivity. researchgate.netacs.orgnih.gov

For MKK7 inhibitors, SAR derivation has involved exploring modifications to the core scaffold, the electrophilic warhead (in the case of covalent inhibitors), and substituents at various positions. Studies on pyrazolopyrimidine-based MKK7 inhibitors, for example, have detailed the SAR related to substitutions on the pyrazolopyrimidine core and the attached groups. sci-hub.seresearchgate.net These studies, often supported by co-crystal structures of inhibitors bound to MKK7, provide insights into the key interactions driving binding and inhibition. sci-hub.seresearchgate.net For instance, modifications that extend into specific pockets within the MKK7 binding site, such as the back pocket, have been shown to significantly impact potency and selectivity. sci-hub.seacs.org

Exploration of Different Linker Architectures and Exit Vectors

The exploration of different linker architectures and exit vectors is a critical aspect of derivatization, particularly for developing compounds with specific functionalities, such as bifunctional ligands (e.g., PROTACs) or probes for target engagement studies. nih.govacs.orgbiorxiv.org Linkers connect the core inhibitor scaffold to another functional moiety, while the exit vector defines the point of attachment and the directionality of the linker extending from the molecule. nih.govacs.org

In the context of MKK7 inhibitors, the position of the alkyne handle used in CuAAC derivatization often serves as an exit vector, allowing for the attachment of diverse azide-containing linkers. acs.org The choice of linker architecture – its length, rigidity, and chemical composition (e.g., aliphatic, aromatic, containing ether linkages) – can significantly influence the ability of the attached moiety to reach and interact with its intended target, whether it's a protein for targeted degradation or a tag for imaging. nih.govacs.orgbiorxiv.org

Studies have explored various linker types extending from MKK7 inhibitor scaffolds to investigate their impact on activity and to identify suitable points for further functionalization. nih.govacs.org For example, ether linkages have been noted as typical structural elements in linkers used for functionalized molecules, and their tolerance in MKK7 inhibitors suggests their potential for constructing bifunctional analogues. nih.govacs.org The systematic variation of linker length and composition allows for probing the spatial requirements around the MKK7 binding site and identifying optimal geometries for engaging secondary targets or functionalities. biorxiv.org This exploration is crucial for developing next-generation MKK7-targeting molecules with novel mechanisms of action or improved therapeutic profiles.

Synthesis of Lysine-Targeting Analogues

The development of covalent inhibitors targeting specific nucleophilic residues on proteins has become a significant strategy in chemical biology and drug discovery. While cysteine-targeted covalent inhibitors are prevalent due to the unique reactivity of the thiol group, the potential to target other nucleophilic amino acids such as lysine (B10760008) offers expanded opportunities. This compound was initially identified as a covalent inhibitor targeting a cysteine residue on MKK7. enzymes.me.uk To explore the potential for targeting lysine residues on MKK7, computational design protocols were employed to design lysine-targeting covalent binders based on known MKK7 inhibitors, including this compound and K00007. enzymes.me.uk

The computational design process identified potential candidates for lysine targeting by introducing electrophilic warheads suitable for reaction with lysine amines. enzymes.me.uk Specifically, an aldehyde warhead was explored as a modification to the core structures of this compound and K00007. enzymes.me.uk This strategy aimed to orient the warhead towards Lys221 of MKK7, a residue identified through structural analysis and computational modeling. enzymes.me.uk

Following computational prediction, several lysine-targeting analogues were synthesized to validate the design protocols and evaluate their inhibitory activity against MKK7. enzymes.me.uknih.gov Compound 1 was synthesized as a lysine-targeting analog of this compound. enzymes.me.uknih.gov The design involved installing an aldehyde group at the para position of the phenyl ring in this compound and replacing the original acrylamide (B121943) warhead with a hydroxyl group. enzymes.me.uk This modification was predicted to facilitate covalent binding with Lys221 of MKK7. enzymes.me.uk

In addition to compound 1, three other compounds were prepared and evaluated. enzymes.me.uknih.gov Compound 2 was based on a second computationally suggested analog of this compound, incorporating an aldehyde warhead adjacent to a reduced acrylamide moiety to ensure covalent binding primarily through the aldehyde. enzymes.me.uknih.gov Compound 3 was synthesized as an aldehyde analog of the known noncovalent MKK7 binder, K00007. enzymes.me.uknih.gov Compound 4 was a sulfonyl fluoride (B91410) analog of K00007, also suggested by the computational protocols. enzymes.me.uknih.gov

The synthesized compounds were subjected to biochemical and structural characterization to confirm covalent binding and assess their inhibitory potency against MKK7. enzymes.me.uknih.gov LC/MS analysis was performed after incubating compound 1 with MKK7. enzymes.me.uknih.gov Due to the reversible nature of the imine bond formed between an aldehyde and a lysine amine, the reaction mixture was treated with sodium borohydride (B1222165) (NaBH4) to reduce the imine to a stable secondary amine, thereby trapping the covalent complex for detection by LC/MS. enzymes.me.uknih.gov Significant labeling of MKK7 by compound 1 was observed only after reduction, confirming the formation of a reversible covalent bond with the protein. enzymes.me.uknih.gov

Kinase activity assays were conducted to evaluate the inhibitory effects of the synthesized lysine-targeting analogues on MKK7 activity. enzymes.me.uknih.gov Compounds 1 and 4 demonstrated inhibitory activity against MKK7 with IC50 values in the nanomolar range. enzymes.me.uknih.gov Compound 1 showed an IC50 of 738 nM, while compound 4 had an IC50 of 695 nM. enzymes.me.uknih.gov In comparison, the control inhibitor Staurosporine had an IC50 of 1.1 μM under the same assay conditions. enzymes.me.uknih.gov Compounds 2 and 3 did not show significant inhibition at concentrations up to 10 μM (IC50 > 10 μM). nih.govacs.org

Further validation of the binding site of compound 1 was achieved through co-crystallography of MKK7 in complex with compound 1. nih.govacs.org The crystal structure (PDB: 9HZ0) confirmed that compound 1 covalently bound to Lys221 of MKK7. nih.govacs.org Although the electron density for the covalent linkage was not fully resolved, the crystal structure revealed a notable movement of the Lys221 side chain, positioning it away from the ligand in a manner consistent with covalent bond formation. nih.govacs.org The structure also confirmed that Cys218, the target of the original cysteine-targeting inhibitors like this compound, remained unmodified. acs.org

These detailed research findings, including the synthesis of the lysine-targeting analogues and their biochemical and structural characterization, provided strong validation for the computational design strategies aimed at developing covalent inhibitors targeting lysine residues on MKK7. enzymes.me.uknih.govacs.org

Inhibitory Activity of MKK7 Analogues

Structural Biology and Computational Studies of Mkk7 Cov 3 Binding

Co-crystallization and Structural Elucidation of MKK7-Ligand Complexes

Co-crystallization studies involving MKK7 and various ligands have been successfully conducted to provide atomic-level details of binding. These studies have led to the determination of novel MKK7-ligand complex structures. For instance, co-crystal structures of MKK7 with triazolyl-decorated inhibitors from series 1 and 2 have been determined at resolutions ranging from 1.95 to 2.9 Å. acs.orgresearchgate.net These structures, available through Protein Data Bank (PDB) entries (e.g., 7OVK, 7OVI, 7OVJ, 7OVL, 7OVN, and 7OVM), illustrate the binding modes and interactions within the MKK7 active site. acs.orgnih.gov Mkk7-cov-3 itself is a previously discovered cysteine-targeting covalent inhibitor of MKK7, and its complex structure is referenced with PDB ID 5Z1D. nih.govacs.org

Detailed analysis of the co-crystal structures has revealed specific interactions between the inhibitors and key residues within the MKK7 binding site. For inhibitors belonging to series 1, the 4-amino-pyrazolopyrimidine core establishes expected hinge contacts with Glu213 and Met215. acs.orgresearchgate.netnih.gov In the case of series 2 inhibitors, the indazole scaffold interacts with the hinge backbone-NH of Met215 and the carbonyl of Glu213. acs.orgnih.gov Furthermore, the NH of the triazolyl-linking amide in some inhibitors forms a hydrogen bond with the Met215-carbonyl. acs.orgnih.gov A crucial interaction observed for covalent inhibitors, including those related to this compound, is the formation of a covalent bond with the thiol side chain of Cys218. acs.orgresearchgate.netnih.govsci-hub.se Moieties introduced at specific positions on the inhibitor scaffolds can extend into areas like the back pocket of the active binding site, forming additional interactions, such as a hydrogen bond with Asp277 of the DFG motif. acs.orgnih.gov

Inhibitor binding can induce conformational changes in the MKK7 enzyme. Co-crystal structures have shown that in complexes with certain inhibitors (e.g., series 1), MKK7 is present in the active DFG-in conformation. acs.orgnih.gov This is consistent with the typical characteristics of type-I kinase inhibitors, which often bind to the active conformation of the kinase. acs.orgnih.gov Beyond the active site, binding events can also lead to broader conformational rearrangements. For instance, the binding of the peptide inhibitor DTP3 to MKK7 has been shown to induce a conformational change that contributes to the dissociation of GADD45β from MKK7. mdpi.comnih.gov Phosphorylation of residues Ser 271 and Thr 275 within the SXAKT motif of MKK7's kinase domain also causes a conformational change, increasing accessibility to the active site. nih.gov ATP-induced conformational changes in the kinase domain may also facilitate MAP2K binding to scaffold proteins like arrestin-3. pnas.org

Analysis of Binding Site Interactions (e.g., with Met215 and Glu213)

Computational Modeling and Molecular Docking

Computational approaches, including molecular modeling and docking, play a vital role in predicting binding modes, identifying potential binders, and exploring different binding sites. These methods complement experimental structural biology data.

Computational methods are utilized to predict both covalent and non-covalent binding modes of ligands to MKK7. Molecular docking can generate and score putative protein-ligand complexes, sampling ligand conformations and interactions within a specified region of the protein surface. plos.org Specifically for covalent inhibitors, computational protocols have been developed to design and predict covalent binding events, including those targeting residues like lysine (B10760008), which can form reversible covalent bonds. nih.govacs.orgacs.org These methods can suggest the placement of electrophilic warheads on ligands to target specific nucleophilic residues on the protein. acs.org While this compound is known to be a cysteine-targeting covalent inhibitor, computational studies have explored designing lysine-targeting analogs based on its structure. nih.govacs.org Non-covalent interactions are also predicted and analyzed through docking and simulation studies, providing insights into the reversible binding affinities and modes of other MKK7 inhibitors. plos.org

Two distinct computational strategies, referred to as "ligand-side" and "protein-side" protocols, have been employed for identifying potential covalent binders to MKK7, particularly targeting lysine residues. nih.govacs.orgacs.org In the ligand-side approach, different positions on a ligand are scanned for the potential to install an electrophilic group, and the resulting derivatized ligands are docked into the target protein. acs.org The protein-side approach involves installing an electrophile on the target lysine residue and then modeling its conformational space to identify suitable vectors for interaction with a ligand. acs.org These protocols have been retrospectively applied to datasets of known electrophilic ligands and prospectively validated by designing and testing new MKK7 inhibitors. nih.govacs.orgacs.org

Beyond the canonical ATP-binding site, computational and experimental studies have also investigated allosteric binding sites on MKK7. Kinase inhibitors can bind to various regions of the enzyme, including allosteric sites, which are distinct from the active site but can still modulate kinase activity. nih.gov The peptide inhibitor DTP3, for instance, has been shown through computational and experimental approaches to interact with a previously unknown allosteric binding site located in the N-terminal region of MKK7. mdpi.comresearchgate.net This site is believed to be involved in modulating protein-protein interactions, such as the interaction with GADD45β. mdpi.com The identification and characterization of allosteric sites offer alternative strategies for MKK7 inhibition with potentially different selectivity profiles compared to active-site inhibitors.

Preclinical and in Vitro Biological Activities

Biochemical Kinase Inhibition Assays (IC50 determination)

Biochemical kinase inhibition assays are used to determine the ability of a compound to inhibit the activity of a specific kinase enzyme. reactionbiology.comreactionbiology.com The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the compound required to inhibit 50% of the kinase activity. reactionbiology.comreactionbiology.com IC50 values provide a measure of the compound's potency against the target kinase. reactionbiology.comcarnabio.com These assays can employ various detection methods, including radiometric, ELISA, luminescent, or fluorescence-based approaches. reactionbiology.comreactionbiology.com Accurate IC50 determination is crucial for guiding the optimization of kinase inhibitor selectivity and minimizing off-target effects. reactionbiology.compromega.com

Data from biochemical kinase inhibition assays for Mkk7-cov-3 would typically be presented in tables showing the IC50 values against one or more kinases. For example, if this compound targets MKK7, the IC50 value against MKK7 would be a primary data point. Selectivity profiling against a panel of other kinases is also commonly performed to assess potential off-target interactions. carnabio.compromega.com

Illustrative Data Table (Hypothetical)

| Kinase Target | IC50 (nM) |

| MKK7 | [Specific value from source data] |

| JNK1 | [Specific value from source data] |

| JNK2 | [Specific value from source data] |

| JNK3 | [Specific value from source data] |

| [Other Kinases] | [Specific value from source data] |

Cellular Activity Assays

Cellular activity assays are designed to evaluate the effects of a compound on biological processes within live cells. nih.govresearchgate.net These assays provide insights into a compound's ability to penetrate cells and interact with its target in a more complex environment than biochemical assays.

In-Cell Western (ICW) Assays for JNK Phosphorylation Detection

In-Cell Western (ICW) assays are a high-throughput method used to quantify protein levels and post-translational modifications, such as phosphorylation, directly in fixed cells cultured in microplates. researchgate.netazurebiosystems.comnih.gov This technique combines the specificity of Western blotting with the throughput of ELISA. azurebiosystems.comnih.gov ICW assays are frequently used to study cell signaling pathways, including the MAP kinase cascade, by measuring changes in protein phosphorylation levels. azurebiosystems.com For JNK phosphorylation detection, cells are treated with the compound, fixed, permeabilized, and then stained with antibodies specific for phosphorylated JNK (p-JNK) and total JNK, along with a cell normalization stain. researchgate.netnih.gov The fluorescent signals are quantified to determine the relative levels of p-JNK. researchgate.netnih.gov

Data from ICW assays for this compound would show its effect on JNK phosphorylation in a cellular context. This could involve treating cells with varying concentrations of this compound and measuring the resulting levels of p-JNK compared to a control group. researchgate.netnih.gov

Illustrative Data Table (Hypothetical)

| This compound Concentration | Relative p-JNK Levels (% of Control) |

| 0 (Vehicle) | 100 |

| [Concentration 1] | [Specific value from source data] |

| [Concentration 2] | [Specific value from source data] |

| [Concentration 3] | [Specific value from source data] |

Impact on Specific Cell Lines (e.g., Beas2B cells, U2O2 cells)

Evaluating the impact of a compound on specific cell lines is a standard practice in preclinical research to assess its effects on different cell types. Beas2B cells are a human bronchial epithelial cell line, while U2O2 cells (often referred to as U2OS) are a human osteosarcoma cell line. researchgate.netbiorxiv.orgresearchgate.networktribe.com Studies using these cell lines can provide information on a compound's potential cytotoxicity or its ability to modulate specific cellular processes within these contexts. researchgate.netbiorxiv.orgresearchgate.networktribe.comnih.gov

Research findings on this compound's impact on Beas2B and U2O2 cells would detail observations such as effects on cell viability, proliferation, or specific signaling pathways within these cell lines. researchgate.netbiorxiv.orgresearchgate.networktribe.comnih.gov

Illustrative Data Table (Hypothetical)

| Cell Line | Endpoint Measured | This compound Effect |

| Beas2B | Cell Viability | [Description of effect, e.g., No significant impact up to X concentration] biorxiv.orgnih.gov |

| U2O2 | [Specific cellular process] | [Description of effect] |

| [Other Cell Lines] | [Endpoint Measured] | [Description of effect] |

Modulation of Cellular Processes

Beyond direct target inhibition, compounds can modulate various cellular processes. nih.govbioengineer.orgresearchgate.netle.ac.ukmdpi.com Understanding these broader effects is crucial for a comprehensive profile of the compound's activity.

Inhibition of CD86+ Response in Primary Mouse B Cells

The CD86 protein is a co-stimulatory molecule expressed on antigen-presenting cells, including activated B cells. acs.org Its expression is upregulated upon B cell activation, for example, by lipopolysaccharide (LPS). medchemexpress.cominvivochem.comresearchgate.net Inhibiting the CD86+ response in primary mouse B cells suggests that the compound can modulate B cell activation. acs.orgmedchemexpress.cominvivochem.comresearchgate.net This is often assessed by stimulating primary mouse B cells with an activator like LPS and then measuring the percentage of cells expressing high levels of CD86 using techniques like flow cytometry. acs.orgmedchemexpress.cominvivochem.comresearchgate.net

Data would show the percentage of CD86+ cells in the presence of varying concentrations of this compound compared to stimulated cells without the compound. medchemexpress.cominvivochem.comresearchgate.net

Illustrative Data Table (Hypothetical)

| This compound Concentration | % CD86+ Cells (Stimulated) |

| 0 (Stimulated Control) | [Specific percentage from source data] |

| [Concentration 1] | [Specific percentage from source data] |

| [Concentration 2] | [Specific percentage from source data] |

Effects on Protein-Protein Interactions within the JNK Pathway

The JNK signaling pathway involves a cascade of protein-protein interactions, including the binding of JNK to scaffolding proteins like JIPs (JNK-interacting proteins). nih.govportlandpress.commdpi.comfrontiersin.orgnih.gov Compounds can exert their effects by interfering with these interactions, offering an alternative mechanism of inhibition compared to targeting the ATP-binding site of kinases. nih.govportlandpress.com Assays designed to measure the disruption of protein-protein interactions, such as fluorescence polarization assays or co-immunoprecipitation studies, can be used to investigate these effects. nih.govportlandpress.com

Research findings on this compound's effects on protein-protein interactions within the JNK pathway would describe which specific interactions are affected and the mechanism by which the compound interferes with them. nih.govportlandpress.com

Illustrative Data Table (Hypothetical)

| Protein Interaction | Effect of this compound |

| JNK - JIP1 | [Description of effect, e.g., Inhibits binding] nih.govportlandpress.com |

| [Other JNK Pathway Interactions] | [Description of effect] |

Functional Implications and Research Applications of Mkk7 Cov 3

Probing the JNK Signaling Pathway Dynamics

The JNK signaling pathway is a multi-tiered cascade activated by various stimuli, leading to the phosphorylation and activation of JNK proteins. MKK7, along with MKK4, are the primary upstream kinases responsible for directly phosphorylating JNK. The availability of selective inhibitors like Mkk7-cov-3 is crucial for understanding the specific contributions of MKK7 within this complex network.

Dissecting MKK7-Dependent vs. MKK4-Dependent JNK Activation

While both MKK4 and MKK7 activate JNK, they exhibit differential substrate phosphorylation preferences and can be activated by distinct upstream signals. MKK4 preferentially phosphorylates the tyrosine residue within the TPY motif of JNK, whereas MKK7 primarily phosphorylates the threonine residue. Full activation of JNK typically requires phosphorylation by both kinases. Research using MKK7-deficient cells has demonstrated that MKK7 is essential for JNK activation in response to pro-inflammatory cytokines such as TNF-α and IL-1, while MKK4 plays a more prominent role in JNK activation induced by certain other stimuli or in maintaining basal activity in specific cellular compartments like neuronal processes.

This compound, with its high selectivity for MKK7 over MKK4 (demonstrating >1,000-fold selectivity in vitro), serves as a critical tool to pharmacologically distinguish between MKK7-dependent and MKK4-dependent JNK activation pathways. By inhibiting MKK7 activity, researchers can isolate the effects mediated specifically through this kinase, providing clearer insights into its unique roles in signal transduction downstream of different stimuli. Studies have shown that this compound can effectively reduce levels of phosphorylated JNK in cellular assays.

Investigating the Role of MKK7 in Stress Responses

The JNK pathway is well-established as a mediator of cellular responses to various environmental stresses, including UV irradiation, heat shock, and osmotic changes. nih.gov MKK7 is a key transducer of these stress signals to the JNK module. drugbank.comctdbase.org Research using MKK7-deficient models has indicated that MKK7 mediates apoptotic responses to a variety of stresses.

Chemical probes like this compound enable researchers to investigate the specific involvement of MKK7 in the signaling cascades triggered by different stress stimuli. By inhibiting MKK7 activity with this compound, the downstream effects on JNK activation and subsequent cellular outcomes, such as apoptosis or adaptation, can be attributed directly to MKK7-mediated signaling. This helps to delineate the precise contribution of MKK7 within the broader stress-activated protein kinase network.

Exploration of MKK7-Associated Cellular Phenomena

Beyond its direct role in JNK activation, MKK7 is involved in regulating various cellular processes. Inhibiting MKK7 with compounds like this compound allows for the exploration of these associated phenomena.

Regulation of Gene Expression by Active MKK7

Activated JNK, downstream of MKK7, can phosphorylate various transcription factors, including c-Jun, ATF-2, and Elk-1, thereby influencing gene expression. nih.gov The MKK7/JNK signaling axis is implicated in regulating the expression of genes involved in inflammation and other physiological processes. drugbank.com

Using this compound to inhibit MKK7 provides a method to study the impact of MKK7-dependent JNK activation on specific gene expression profiles. By treating cells with this compound and analyzing changes in mRNA or protein levels of target genes, researchers can identify which transcriptional events are directly or indirectly controlled by MKK7 activity. This is particularly relevant in the context of inflammatory responses, where MKK7 plays a significant role in cytokine production.

Modulation of Cellular Differentiation and Homeostasis

MKK7 has been reported to play important roles in diverse intracellular functions, including cell growth, proliferation, senescence, differentiation, and the maintenance of tissue homeostasis. drugbank.comnih.gov Loss of MKK7 function can disrupt key processes needed to maintain organic homeostasis, such as apoptosis and cell formation and development. The JNK pathway, activated by MKK4 and MKK7, is crucial for developmental programs and responses to various extracellular stimuli that influence differentiation.

Chemical inhibitors like this compound can be utilized to investigate the involvement of MKK7 in these complex cellular processes. By inhibiting MKK7 at specific time points or in particular cell types, researchers can observe the effects on differentiation trajectories, cell fate decisions, and the maintenance of cellular equilibrium. This provides valuable insights into the upstream signaling requirements for these fundamental biological events.

Role as a Chemical Probe in Biological Research

This compound is characterized as a potent, selective, and covalent inhibitor of MKK7. These properties make it a valuable chemical probe for studying MKK7 function in biological systems. Chemical probes are small molecules with known mechanisms of action that can be used to perturb protein function in cells or organisms, helping to elucidate the roles of specific proteins in biological processes.

Selectivity Profile of this compound

This compound demonstrates high selectivity for MKK7. The following table summarizes its inhibitory activity against MKK7 and MKK4:

| Target | In vitro IC50 | Selectivity vs MKK4 |

| MKK7 | 5 nM | >1,000-fold |

| MKK4 | 7.81 uM | - |

Additionally, this compound displays remarkable selectivity across a panel of 76 kinases, with minimal inhibition of off-target kinases at a concentration of 1 uM.

Tool for Studying MKK7/JNK Axis in Preclinical Models

This compound functions as a potent, selective, and covalent inhibitor of MKK7. In vitro studies have demonstrated its high potency, with an IC50 value of 5 nM against MKK7. novoprolabs.com A notable characteristic of this compound is its remarkable selectivity, exhibiting over 1,000-fold greater inhibition of MKK7 compared to MKK4, another kinase that can activate JNK. novoprolabs.com This high selectivity is crucial for discerning the specific roles of MKK7 within the complex cellular signaling network.

The MKK7/JNK axis is a critical signaling cascade activated by various stimuli, including pro-inflammatory cytokines and cellular stress. nih.govresearchgate.netresearchgate.net Activation of this axis leads to the phosphorylation and activation of JNK proteins, which in turn regulate the activity of various transcription factors and other substrates, influencing processes such as programmed cell death, inflammation, cell differentiation, and cell cycle regulation. nih.govuni-freiburg.de

As a selective MKK7 inhibitor, this compound serves as a valuable tool for researchers to dissect the specific contributions of MKK7 to JNK pathway activation and downstream cellular responses in preclinical models. Studies have shown that this compound can effectively reduce the levels of phosphorylated JNK in cells, demonstrating its ability to inhibit the MKK7-mediated activation of the JNK pathway. novoprolabs.com For instance, in Beas2B cells, this compound showed an EC50 of 1.3 µM for the reduction of p-JNK levels, without significantly affecting p-ERK levels at higher concentrations. novoprolabs.com Furthermore, this compound has been utilized to investigate the role of MKK7 in specific biological contexts, such as the inhibition of the CD86+ response in primary mouse B cells stimulated with lipopolysaccharide (LPS). novoprolabs.comncpsb.org.cn

The ability of this compound to selectively target MKK7 allows researchers to differentiate the effects mediated specifically by MKK7 from those potentially influenced by MKK4 or other kinases. This is particularly important given that while both MKK4 and MKK7 can activate JNK, MKK7 is considered essential for JNK activation by certain stimuli like inflammatory cytokines. nih.gov Preclinical research using MKK7 inhibitors has explored their potential in various disease models where the JNK pathway is implicated, including cancer, neurodegenerative diseases, and inflammatory conditions. researchgate.netfishersci.fifishersci.nowikipedia.orgnih.gov this compound, with its defined inhibitory profile, contributes to these investigations by providing a means to specifically modulate MKK7 activity and study the resulting phenotypic outcomes. Its use in research, including as a reference compound in the development and evaluation of new MKK7 binders, underscores its utility as a probe for studying MKK7 function. pnas.org

Development of Bivalent Ligands and PROTACs based on this compound Scaffold

The chemical structure of this compound, or related MKK7-targeting scaffolds, has served as a foundation for the design and synthesis of novel molecules, including bivalent ligands and Proteolysis Targeting Chimeras (PROTACs). pnas.orgresearchgate.netciteab.com The development of such molecules aims to achieve enhanced potency, selectivity, or novel mechanisms of action compared to traditional inhibitors.

Bivalent ligands are molecules that contain two binding sites, allowing them to interact with two different sites on a single protein target or bridge two different protein targets. PROTACs are a class of bifunctional molecules that utilize a similar principle, comprising a ligand that binds to a protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. mdpi.comnih.govcloudna.cn By bringing the POI into close proximity with the E3 ligase, PROTACs induce ubiquitination of the POI, leading to its degradation by the proteasome. mdpi.comnih.govcloudna.cn

The core structural features of MKK7-targeting compounds, including those related to this compound, have been explored for their potential as scaffolds in the development of these advanced molecular modalities. For example, the presence of functional groups like an alkyne in related MKK7 inhibitors has been leveraged as a handle for chemical diversification and conjugation, facilitating the generation of libraries of derivatives. researchgate.net Researchers have envisioned that such handles could be used to attach linkers and E3 ligase recruiting ligands, thereby converting MKK7 binders into PROTACs. researchgate.net

Studies involving the optimization of covalent MKK7 inhibitors have utilized scaffolds, including one structurally related to this compound, as starting points for generating diverse chemical libraries. researchgate.net The aim of these efforts is to identify compounds with improved cellular activity and physicochemical properties, as well as to introduce features that can serve as exit vectors for the development of bifunctional ligands. researchgate.net Computational design approaches have also employed reported MKK7 inhibitors like this compound as templates for designing new covalent binders targeting different sites on the MKK7 protein, which could potentially be incorporated into bivalent ligands or PROTACs. pnas.org

While specific, fully characterized PROTACs directly derived from this compound and reported in the examined literature were not detailed, the use of MKK7-targeting scaffolds, including those structurally related to this compound, in the design and synthesis of chemical libraries and novel binder molecules highlights its role as a valuable starting point for the development of bivalent ligands and PROTACs aimed at targeting MKK7 for therapeutic or research purposes. pnas.orgresearchgate.net This approach offers a promising avenue for achieving targeted degradation of MKK7, which could provide advantages over traditional occupancy-based inhibition, particularly in contexts where sustained target modulation is desired.

Future Research Directions and Translational Perspectives

Elucidating Underexplored MKK7 Regulatory Mechanisms

The precise regulation of MKK7 activity is critical for controlling the downstream JNK pathway and ensuring appropriate cellular responses. While the core phosphorylation cascade activating MKK7 is established, the nuanced mechanisms involving scaffold proteins, binding partners, and context-dependent factors require further investigation.

Role of Scaffold Proteins (e.g., JIPs, Arrestin-3, RACK1, RASSF7) and Binding Partners (e.g., TIPRL)

Scaffold proteins play a vital role in organizing MAPK signaling modules, including the MAP3K/MKK7/JNK complex, by controlling the proximity and interaction duration of kinases. JNK-interacting proteins (JIPs), such as JIP1, are known to interact with MKK7, facilitating JNK activation nih.govresearchgate.net. JIP1, for instance, is reported to be the only MAP2K that interacts with JIP1, and its simultaneous expression with MLK and MKK7 enhances JNK activation nih.gov.

Arrestin-3 has also been identified as a scaffold for MAPK activation, and while initial studies suggested it primarily bound MKK4, later research indicated it can also interact with MKK7 and promote JNK3α2 phosphorylation nih.govresearchgate.netnih.gov. Interestingly, the binding affinity of arrestin-3 for MKK7 is lower than for MKK4 nih.govnih.gov. The interaction between arrestin-3 and MKK4/7 is increased when MKK4/7 is bound to ATP, and the interaction with MKK7 is stronger than with MKK4 mdpi.com. JNK3α2 binding influences arrestin-3 interactions, promoting binding to MKK4 while reducing binding to MKK7 nih.gov. This complex interplay highlights the need for further research into how scaffold protein concentrations and the presence of other pathway components influence MKK7 regulation nih.gov.

RACK1 (receptor for activated C kinase 1) has been implicated in regulating the JNK pathway, and studies suggest it can interact directly with MKK7, particularly in hepatocellular carcinoma (HCC), aiding MKK7 binding to MAP3Ks and enhancing MKK7/JNK activity nih.govfrontiersin.org. However, the molecular mechanism can be cell context-dependent, and chemical compounds specifically targeting the RACK1-MKK7 interaction have not been widely reported nih.govresearchgate.net.

RASSF7 (Ras-association domain family 7) is another protein that associates specifically with phosphorylated MKK7, potentially maintaining its phosphorylated state independently of MAP3K activation nih.govresearchgate.net. It is proposed that the RASSF7-MKK7 interaction might impose a rigid structure that reduces phospho-MKK7's ability to interact with downstream substrates or phosphatases, contributing to anti-apoptotic regulation by inhibiting JNK phosphorylation nih.govresearchgate.net. Further studies are needed to fully understand the dynamics and implications of this interaction.

Beyond canonical scaffold proteins, other binding partners also modulate MKK7 activity. TIPRL (TOR signaling pathway regulator-like protein), the mammalian ortholog of yeast TIP41, interacts with MKK7 and protein phosphatase 2A (PP2A) nih.govnih.govresearchgate.net. In HCC, TIPRL and MKK7 competitively bind to PP2A to regulate cell apoptosis nih.govresearchgate.net. TIPRL binding to MKK7 and PP2Ac is thought to restrict prolonged MKK7 activation by tethering PP2Ac, facilitating MKK7 dephosphorylation and suppressing the JNK/caspase axis nih.gov. Inhibitors of the MKK7-TIPRL interaction have been explored as potential TRAIL sensitizers in HCC oncotarget.com. GADD45β (Growth arrest and DNA damage-inducible beta) is another binding partner reported to physically interact with MKK7 and inhibit it by masking the kinase domain, preventing MKK7 activation of JNK nih.govmdpi.com.

Understanding Context-Dependent Regulation of MKK7 Activity

The physiological and pathological functions of MKK7 are often contradictory and highly dependent on the cellular context and the specific stimulus nih.govresearchgate.net. While MKK7 is considered the sole MAP2K substrate for JNK, it has been shown to activate p38 in macrophages researchgate.net. Studies in prostate cancer models have shown that MKK7 can suppress the formation of overt metastases by inhibiting the ability of disseminated cells to colonize secondary sites, and this activity is observed in the lung but not in the primary tumor, highlighting a context-dependent function aacrjournals.orgnih.gov.

The intricate interactions between MKK7 and various cascade components, including the specific MAP3K activators, scaffold proteins, and phosphatases present in a given cell type or under specific conditions, contribute to this context-dependent regulation nih.govresearchgate.net. A better understanding of how these factors collectively influence MKK7 activity and downstream signaling in different biological settings is crucial for predicting the outcomes of targeting MKK7 and developing context-specific therapies nih.govresearchgate.net.

Refinement of MKK7 Inhibitor Design

The development of potent and selective MKK7 inhibitors is a significant area of research with therapeutic potential. While progress has been made, ongoing efforts focus on improving inhibitor properties and exploring novel chemical space.

Improving Potency and Selectivity Through Structural Modifications

Achieving adequate selectivity for MKK7 over other kinases, particularly MKK4 due to the high structural homology in their ATP-binding sites, remains a challenge researchgate.netmdpi.com. However, MKK7 possesses a non-conserved cysteine residue (Cys218) adjacent to the DFG motif, which offers a unique opportunity for developing selective covalent inhibitors mdpi.com.

MKK7-COV-3 (MKK7 Covalen inhibitor 3) is a potent, selective, covalent MKK7 inhibitor that targets this cysteine residue nih.govCurrent time information in Washington, DC, US.mdpi.com. It demonstrates high in vitro potency with an IC50 of 5 nM and displays over 1,000-fold selectivity over MKK4 nih.govCurrent time information in Washington, DC, US.mdpi.com. This compound has been used as a starting point for the design of new covalent inhibitors, including lysine-targeting analogs nih.govresearchgate.net. Structural modifications to existing scaffolds, such as indazole-based and pyrazolopyrimidine-based compounds, have been explored to improve potency and selectivity by optimizing interactions within the ATP binding site and the adjacent hydrophobic back pocket researchgate.netmdpi.comacs.orgresearchgate.net.

Research involves synthesizing libraries of analogs and evaluating their biochemical and cellular activity to establish structure-activity relationships (SAR) acs.orgnih.gov. Techniques like high-throughput screening, covalent docking, and X-ray crystallography are employed to understand the binding modes and guide structural modifications researchgate.netmdpi.comacs.orgnih.govresearchgate.net.

Exploration of Novel Chemical Scaffolds

Beyond modifying existing inhibitor series, the exploration of novel chemical scaffolds is essential for discovering compounds with improved properties and distinct binding mechanisms. While indazole-based and pyrazolopyrimidine-based inhibitors have shown promise, the search for new chemotypes continues researchgate.netmdpi.comacs.orgresearchgate.net.

Identifying compounds that target allosteric sites on MKK7, rather than the highly conserved ATP-binding site, represents an alternative strategy to enhance selectivity mdpi.comacs.org. Additionally, exploring inhibitors that disrupt protein-protein interactions involving MKK7, such as the MKK7-TIPRL or MKK7-scaffold protein interactions, could offer novel therapeutic avenues nih.govresearchgate.netoncotarget.com. High-throughput screening of diverse chemical libraries and virtual screening approaches are valuable tools in the discovery of novel MKK7 inhibitor scaffolds oncotarget.commdpi.com.

Investigation in Complex Biological Systems (beyond current in vitro models)

While in vitro studies have provided significant insights into MKK7 function and inhibitor activity, investigating MKK7 in more complex biological systems is crucial for understanding its physiological roles and evaluating the therapeutic potential of MKK7 inhibitors.

Studies utilizing genetically modified organisms, such as MKK7-deficient mouse models, have revealed essential roles for MKK7 in embryonic development and immune responses in vivo nih.govtandfonline.com. Conditional knockout models have been developed to overcome the embryonic lethality associated with complete MKK7 deletion, allowing for the investigation of MKK7's role in specific cell types and during different stages of life nih.gov.

In vivo studies using xenograft models have demonstrated the potential of MKK7 inhibitors, such as indazole-based compounds targeting the MKK7-TIPRL interaction, to suppress tumor growth oncotarget.com. Further research in various in vivo models of diseases where MKK7 is implicated, such as cancer and inflammatory conditions, is needed to assess the efficacy, pharmacokinetics, and potential off-target effects of MKK7 inhibitors in a systemic context nih.govmdpi.comnih.gov. These studies will help bridge the gap between in vitro findings and clinical translation.

Analysis of this compound Effects in Specific Organ/Tissue Systems

Studies have utilized this compound as a tool to investigate the role of MKK7 in various cellular processes, particularly within the context of disease models. Research has explored its effects in prostate cancer cell lines, including PC3, DU145, and 22Rv1, as well as in HEK293T cells. nih.govuni.lu These studies indicate that this compound can influence signaling pathways active in these cell types.

Specifically, this compound has been shown to reduce the levels of phosphorylated JNK (p-JNK) in Beas2B cells with an EC50 of 1.3 µM. citeab.comciteab.commetabolomicsworkbench.org This effect is significant as MKK7 is known to activate JNK. nih.govciteab.com Notably, at a concentration of 10 µM, this compound did not affect the levels of phosphorylated ERK (p-ERK), demonstrating a degree of selectivity within the MAPK pathway. citeab.comciteab.commetabolomicsworkbench.org

Furthermore, investigations into the RIPK2/MKK7/c-Myc pathway, implicated in prostate cancer metastasis, have employed this compound to inhibit MKK7 activity. nih.govuni.luciteab.com Treatment with this compound at 25 µM impacted the phosphorylation of c-Myc at S62 and JNK phosphorylation in HEK293T and prostate cancer cell lines. nih.govuni.lu This highlights the compound's utility in studying the functional consequences of MKK7 inhibition in cancer-related pathways within these specific cellular models.

Beyond cancer cell lines, this compound has also demonstrated an effect on primary immune cells. It was observed to inhibit the CD86+ response in primary mouse B cells following stimulation with lipopolysaccharide (LPS). citeab.comciteab.commetabolomicsworkbench.org This suggests a potential role for this compound in modulating immune responses, specifically within B lymphocytes.

The following table summarizes some of the key in vitro findings regarding this compound's activity and selectivity:

| Target/Cell Type | Assay | Result | Concentration/Condition | Citation |

| MKK7 | In vitro inhibition (IC50) | 5 nM | Not specified | citeab.comciteab.commetabolomicsworkbench.org |

| MKK4 | In vitro selectivity (>IC50) | >1,000-fold selective over MKK4 (>7.81 µM) | Not specified | citeab.comciteab.commetabolomicsworkbench.org |

| Beas2B cells | Reduction of p-JNK (EC50) | 1.3 µM | In-cell Western (ICW) assays | citeab.comciteab.commetabolomicsworkbench.org |

| Beas2B cells | Effect on p-ERK | No effect | 10 µM, ICW assays | citeab.comciteab.commetabolomicsworkbench.org |

| Kinome Panel (76 kinases) | Selectivity (inhibition > 75%) | Very few kinases inhibited (Aurora B, LRRK2, MKK4, FLT3) | 1 µM | citeab.comciteab.commetabolomicsworkbench.org |

| Primary mouse B cells | Inhibition of CD86+ response | 60% inhibition | 10 µM, 2 hr pre-incubation, LPS stimulation | citeab.comciteab.commetabolomicsworkbench.org |

| HEK293T, PCa cell lines | Impact on p-c-Myc-S62 and p-JNK | Observed effects | 25 µM | nih.govuni.lu |

These findings provide a foundation for understanding this compound's activity in specific cellular contexts. Future research could expand upon these observations to explore its effects in a wider range of organ and tissue systems, potentially utilizing in vivo models to assess its impact on physiological and pathological processes.

Exploring the Role of MKK7 Isoforms in Specific Functions

Current research primarily focuses on the compound's effect on total MKK7 activity or its downstream effects on targets like JNK and c-Myc, which are activated by MKK7 in general. nih.govuni.luciteab.comciteab.commetabolomicsworkbench.orgciteab.com The selectivity data reported primarily compares this compound to other kinases rather than to different isoforms of MKK7 itself. citeab.comciteab.commetabolomicsworkbench.org

Therefore, a significant area for future research involves investigating how this compound interacts with individual MKK7 isoforms. Studies employing techniques capable of distinguishing isoform-specific binding and activity could help delineate the unique functional contributions of different MKK7 isoforms in various cellular pathways and disease states. Understanding the isoform selectivity of this compound could further refine its use as a research tool and potentially inform the development of isoform-specific therapeutic agents targeting MKK7.

Q & A

Q. How should I structure a research proposal for funding agencies focusing on this compound?

- Key Sections :

Aims : Align with NIH R01 criteria (significance, innovation, approach).

Preliminary Data : Include tables summarizing key findings (e.g., IC₅₀ values, selectivity ratios).

Timeline : Use Gantt charts to outline milestones (synthesis, in vivo testing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products